molecular formula C16H15F3N6O B2559996 2-[(1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]-4-(trifluoromethyl)pyrimidine CAS No. 2380173-33-9

2-[(1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]-4-(trifluoromethyl)pyrimidine

Cat. No.: B2559996
CAS No.: 2380173-33-9
M. Wt: 364.332
InChI Key: IUAVGQLIPNOPHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]-4-(trifluoromethyl)pyrimidine is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]-4-(trifluoromethyl)pyrimidine typically involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrazine core. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions. The piperidin-4-yl group is then introduced via nucleophilic substitution reactions. Finally, the trifluoromethylpyrimidine moiety is attached through a series of coupling reactions, often facilitated by palladium-catalyzed cross-coupling techniques .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The choice of solvents and reagents is critical to ensure scalability and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

2-[(1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

2-[(1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]-4-(trifluoromethyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies .

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[1,5-a]pyrimidine derivatives
  • Pyrazolo[3,4-d]pyrimidine derivatives
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives

Uniqueness

2-[(1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]-4-(trifluoromethyl)pyrimidine stands out due to its unique combination of structural features, which confer distinct electronic and steric properties. These properties make it particularly suitable for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

4-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N6O/c17-16(18,19)13-2-5-21-15(23-13)26-11-3-8-24(9-4-11)14-12-1-6-22-25(12)10-7-20-14/h1-2,5-7,10-11H,3-4,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUAVGQLIPNOPHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CC(=N2)C(F)(F)F)C3=NC=CN4C3=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.